molecular formula C8H5Br5 B14464339 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene CAS No. 66217-03-6

1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene

Cat. No.: B14464339
CAS No.: 66217-03-6
M. Wt: 500.64 g/mol
InChI Key: VFGNOMLRBJYUMD-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is a brominated aromatic compound with the molecular formula C8H5Br5. This compound is characterized by the presence of multiple bromine atoms attached to a benzene ring, along with a bromomethyl and a methyl group. It is used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene can be synthesized through a multi-step bromination process. The starting material, 1,2,4,5-tetrabromobenzene, undergoes bromomethylation in the presence of formaldehyde and hydrobromic acid. The reaction conditions typically involve:

    Temperature: Controlled to avoid decomposition.

    Catalysts: Lewis acids like aluminum bromide may be used to facilitate the reaction.

    Solvents: Non-polar solvents such as chloroform or carbon tetrachloride are often employed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles like amines or thiols.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Zinc, hydrochloric acid, and ethanol as a solvent.

Major Products:

    Substitution: Derivatives with different functional groups replacing bromine.

    Oxidation: Carboxylic acids.

    Reduction: De-brominated benzene derivatives.

Scientific Research Applications

1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Employed in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,2,4,5-tetrabromo-3-(bromomethyl)-6-methylbenzene exerts its effects involves:

    Molecular Targets: Interaction with cellular proteins and enzymes, potentially inhibiting their function.

    Pathways Involved: Disruption of cellular processes like DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-chlorobenzene
  • 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methoxybenzene
  • 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-ethoxybenzene

Uniqueness: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of a methyl group instead of other substituents like chlorine or methoxy groups can significantly alter its physical and chemical properties, making it suitable for specific applications.

Properties

CAS No.

66217-03-6

Molecular Formula

C8H5Br5

Molecular Weight

500.64 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3-(bromomethyl)-6-methylbenzene

InChI

InChI=1S/C8H5Br5/c1-3-5(10)7(12)4(2-9)8(13)6(3)11/h2H2,1H3

InChI Key

VFGNOMLRBJYUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)CBr)Br)Br

Origin of Product

United States

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